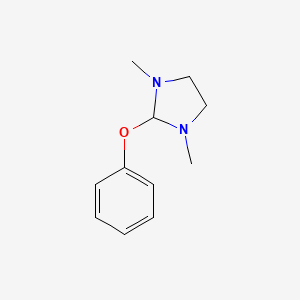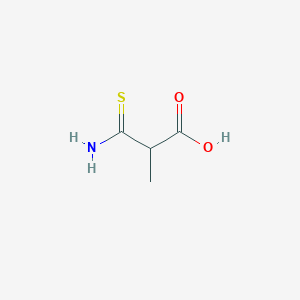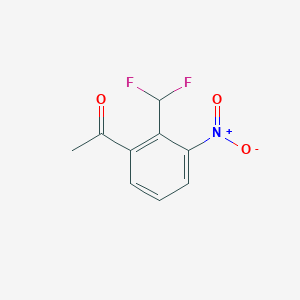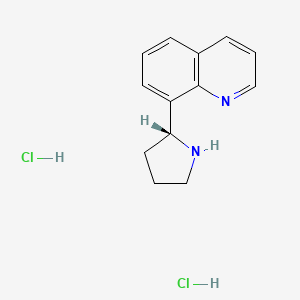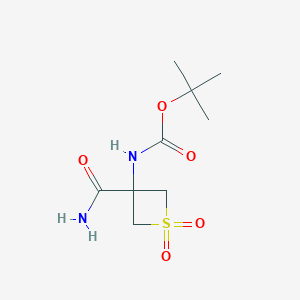
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a thietane ring, which is a four-membered ring with one sulfur atom, and is functionalized with carbamate groups. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietane derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 3-chloro-1,1-dioxo-thietane in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thietane ring may interact with biological membranes, affecting their integrity and function.
相似化合物的比较
Similar Compounds
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate: Unique due to the presence of both carbamate groups and a thietane ring.
tert-Butyl N-(1-carbamoyl-1-oxopropan-2-yl)carbamate: Similar structure but lacks the thietane ring.
tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Contains a different alkyl chain and functional groups.
属性
分子式 |
C9H16N2O5S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC 名称 |
tert-butyl N-(3-carbamoyl-1,1-dioxothietan-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O5S/c1-8(2,3)16-7(13)11-9(6(10)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H2,10,12)(H,11,13) |
InChI 键 |
QEGZOJHSDCPHIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



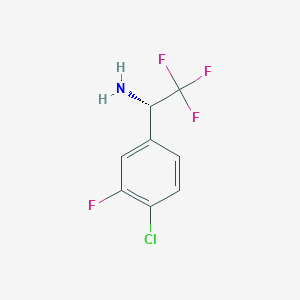
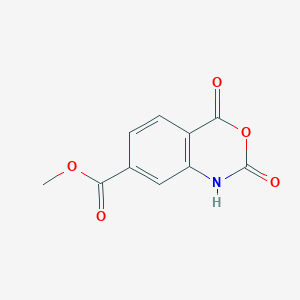


![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)
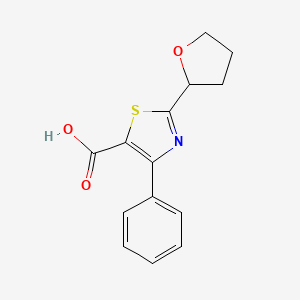
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
